![molecular formula C13H8Cl2N4O2S B2674501 3,5-dichloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1351607-32-3](/img/structure/B2674501.png)
3,5-dichloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
The compound “3,5-dichloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide” is related to isoxazoline derivatives . These compounds are often used in low doses for protection against parasitic invertebrate pests . They are typically administered to animals such as dogs or cats, and are effective against arthropods, especially fleas and ticks .
Scientific Research Applications
Anticancer Research
Research has explored the synthesis of various benzamide derivatives, including those with 1,3,4-oxadiazole units, for potential applications in anticancer therapy. For example, Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives and evaluated their in vitro anticancer potential. These compounds showed activity against breast cancer cell lines, highlighting the potential of such benzamide derivatives in cancer treatment (Salahuddin et al., 2014).
Han et al. (2016) designed and synthesized 4-chloro-benzamides derivatives containing heteroaryl rings as RET kinase inhibitors for cancer therapy. These compounds, including those with 1,2,4-oxadiazole, inhibited RET kinase activity and cell proliferation, suggesting their potential as cancer therapeutic agents (Han et al., 2016).
Antimicrobial and Antitubercular Applications
Nayak et al. (2016) synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and tested their in vitro antitubercular activities. One compound was particularly effective against Mycobacterium tuberculosis, indicating the potential of these derivatives in treating tuberculosis (Nayak et al., 2016).
Corrosion Inhibition
Kalia et al. (2020) studied oxadiazole derivatives as corrosion inhibitors for mild steel. The derivatives showed high inhibition efficiency, suggesting their application in protecting metal surfaces (Kalia et al., 2020).
Nematocidal Activity
Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety and evaluated their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, a plant-parasitic nematode (Liu et al., 2022).
properties
IUPAC Name |
3,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O2S/c1-6-16-10(5-22-6)12-18-19-13(21-12)17-11(20)7-2-8(14)4-9(15)3-7/h2-5H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSWEVYFLOJISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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